D-Threonine, N-acetyl-
Overview
Description
D-Threonine, N-acetyl-: is a derivative of the amino acid threonine Threonine is an essential amino acid, meaning it must be obtained through the diet as the human body cannot synthesize it
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Threonine, N-acetyl- can be synthesized through the acetylation of D-threonine. This involves reacting D-threonine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the acetylation of D-threonine.
Industrial Production Methods: Industrial production of D-Threonine, N-acetyl- often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Threonine, N-acetyl- can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or aldehyde.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Ammonia, amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted threonine derivatives.
Scientific Research Applications
Chemistry:
Chiral Building Block: D-Threonine, N-acetyl- is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Protein Engineering: It is used in protein engineering studies to investigate the effects of acetylation on protein structure and function.
Medicine:
Drug Development: D-Threonine, N-acetyl- is explored for its potential therapeutic applications, including as a precursor for drug synthesis and as a component in peptide-based drugs.
Industry:
Mechanism of Action
Molecular Targets and Pathways: D-Threonine, N-acetyl- exerts its effects primarily through its interaction with enzymes and proteins. The acetylation of the amino group can influence the compound’s binding affinity and specificity for various molecular targets. This modification can alter the compound’s metabolic pathways and its role in biochemical processes .
Comparison with Similar Compounds
L-Threonine: An essential amino acid with similar structural features but different stereochemistry.
D-Serine: Another D-amino acid with a hydroxyl group, used in similar biochemical applications.
N-Acetyl-L-Threonine: The L-enantiomer of N-acetylated threonine, with different biological properties.
Uniqueness: Its use as a chiral building block and its role in protein engineering highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
(2R,3S)-2-acetamido-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXUVCGOLSNLQ-WVZVXSGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453757 | |
Record name | D-Threonine, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197302-88-8 | |
Record name | D-Threonine, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.